molecular formula C30H42O8 B3197886 Ganoderic acid M CAS No. 100761-17-9

Ganoderic acid M

货号: B3197886
CAS 编号: 100761-17-9
分子量: 530.6 g/mol
InChI 键: LCIUOVOXWPIXOR-YUWDPXJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Ganoderic acid M is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques. The extraction process often involves the use of methanol or ethanol as solvents, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and then subjected to solvent extraction. Advances in biotechnological methods, such as submerged fermentation, have been explored to enhance the yield of ganoderic acids .

化学反应分析

Types of Reactions: Ganoderic acid M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

作用机制

Ganoderic acid M is part of a larger family of ganoderic acids, which include ganoderic acid A, B, C, and others. Compared to these compounds, this compound has unique structural features that contribute to its distinct pharmacological profile. For instance, it has been found to be more effective in certain anti-tumor assays compared to other ganoderic acids .

相似化合物的比较

生物活性

Ganoderic acid M (GA-M) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its extensive biological activities, particularly in cancer therapy, anti-inflammatory responses, and immune modulation. This article synthesizes current knowledge on the biological activity of GA-M, supported by diverse research findings, data tables, and relevant case studies.

Chemical Composition and Pharmacological Properties

Ganoderic acids are a group of bioactive compounds characterized by their lanostane-type structure. GA-M exhibits a range of pharmacological properties, including:

  • Anti-cancer Activity : GA-M has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Immune Modulation : GA-M enhances immune responses, potentially improving the efficacy of immunotherapy.

The mechanisms through which GA-M exerts its biological effects include:

  • Apoptosis Induction : GA-M activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Signaling Pathways : GA-M inhibits key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.

Case Studies and Experimental Data

  • Cytotoxicity Against Cancer Cells
    • In vitro studies have shown that GA-M induces apoptosis in various cancer cell lines including colorectal carcinoma (HCT-116) and lung cancer cells (A549). It was found to significantly reduce cell viability with IC50 values ranging from 15 to 30 µM depending on the cell type .
  • Anti-inflammatory Activity
    • A study demonstrated that GA-M reduced lipopolysaccharide (LPS)-induced inflammation in microglial cells by inhibiting NF-κB activation and downregulating pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Immune Enhancement
    • GA-M has been shown to enhance natural killer (NK) cell activity in vivo, suggesting its potential as an adjunct in immunotherapy for cancer treatment .

Data Table: Summary of Biological Activities of this compound

Activity TypeEffectCell Lines/ModelsReference
CytotoxicityInduces apoptosisHCT-116, A549
Anti-inflammatoryReduces cytokine productionBV2 microglial cells
Immune modulationEnhances NK cell activityIn vivo models
Cell cycle arrestArrests at G1 phaseVarious cancer cell lines

属性

IUPAC Name

(6R)-6-[(7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19?,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOVOXWPIXOR-YUWDPXJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid M
Reactant of Route 2
Ganoderic acid M
Reactant of Route 3
Ganoderic acid M
Reactant of Route 4
Ganoderic acid M
Reactant of Route 5
Ganoderic acid M
Reactant of Route 6
Ganoderic acid M

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。